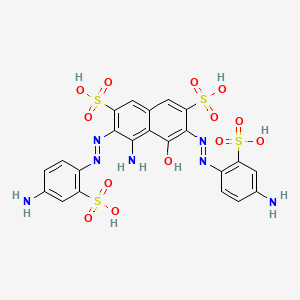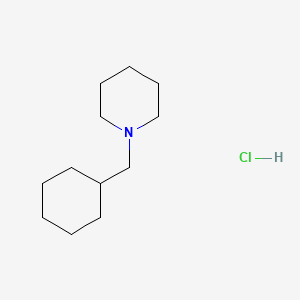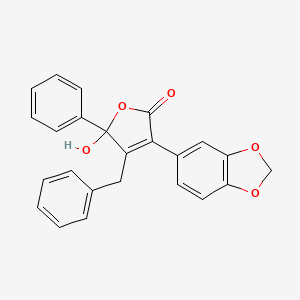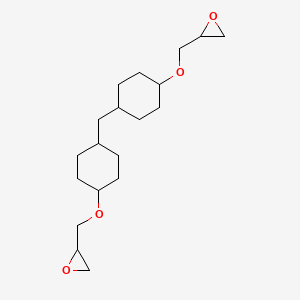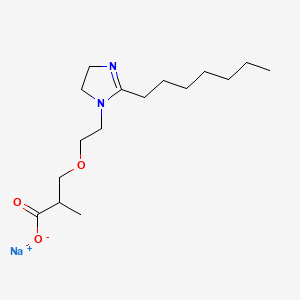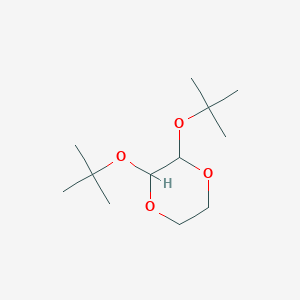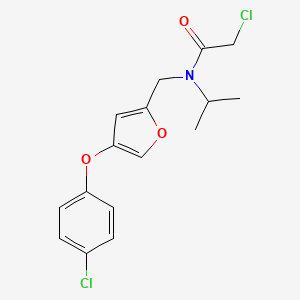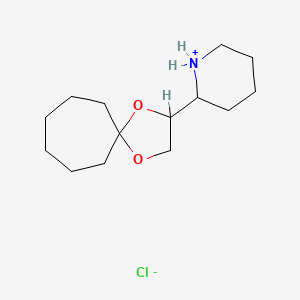
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv, ethyl ester is a chemical compound with a complex structure It is a derivative of carbamic acid, which is known for its role in various chemical reactions and applications
Vorbereitungsmethoden
The synthesis of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester involves several steps. One common method is the reaction of carbamic acid derivatives with ethyl alcohol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions using specialized equipment to maintain the necessary conditions for the synthesis .
Analyse Chemischer Reaktionen
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in the study of enzyme interactions and metabolic pathways. In medicine, it may be explored for its potential therapeutic effects. Industrial applications include its use in the production of other chemical compounds and materials .
Wirkmechanismus
The mechanism of action of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to different effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester can be compared with other similar compounds, such as methyl carbamate and ethyl carbamate. These compounds share some structural similarities but also have distinct differences that affect their properties and applications. For example, methyl carbamate is known for its use in pesticides, while ethyl carbamate has applications in the food industry .
Eigenschaften
CAS-Nummer |
67550-70-3 |
|---|---|
Molekularformel |
C7H15N3O2 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
ethyl N-[2-(methylamino)-2-methyliminoethyl]carbamate |
InChI |
InChI=1S/C7H15N3O2/c1-4-12-7(11)10-5-6(8-2)9-3/h4-5H2,1-3H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
ZYYMSGZAJCHIJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCC(=NC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


